molecular formula C7H14OS B6154588 2-(oxan-4-yl)ethane-1-thiol CAS No. 1420822-26-9

2-(oxan-4-yl)ethane-1-thiol

Cat. No.: B6154588
CAS No.: 1420822-26-9
M. Wt: 146.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxan-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide. For example, the reaction of 4-chlorotetrahydropyran with sodium hydrosulfide can yield this compound .

Another method involves the use of thiourea as a nucleophile. Thiourea reacts with an alkyl halide to form an alkyl isothiourea salt, which is then hydrolyzed to produce the desired thiol .

Industrial Production Methods

Industrial production of thiols often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a common method. This process typically requires specific catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reduction: Hydrochloric acid, zinc.

    Substitution: Sodium hydrosulfide, thiourea.

Major Products

    Oxidation: Disulfides, sulfinic acids, sulfonic acids.

    Reduction: Thiols.

    Substitution: Thiol derivatives.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in maintaining the redox balance within cells and stabilizing protein structures. The thiol group can also interact with various molecular targets, including enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-4-yl)ethane-1-thiol is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature can influence its solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

1420822-26-9

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

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